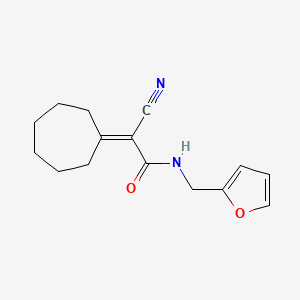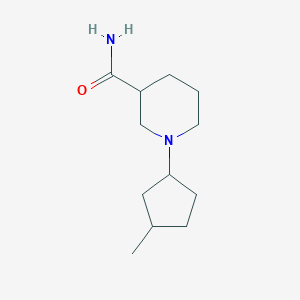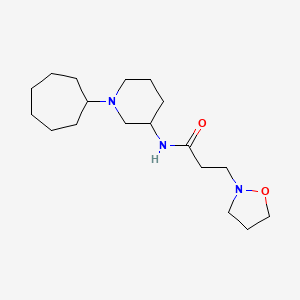![molecular formula C17H13N5O2 B6023846 N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, also known as OPPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
Scientific Research Applications
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and protein tyrosine phosphatases. It has also been shown to exhibit antagonistic activity against receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Mechanism of Action
The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making this compound a potential candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to the upregulation of tumor suppressor genes, making this compound a potential candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release. Inhibition of these receptors can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to a range of biochemical and physiological effects. Inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis, while inhibition of histone deacetylases can lead to the upregulation of tumor suppressor genes. Inhibition of the adenosine A2A receptor and the dopamine D2 receptor can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has several limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide. One potential direction is the investigation of its potential applications in the treatment of cancer. This compound has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases and histone deacetylases, making it a potential candidate for the treatment of various types of cancer. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders. This compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in drug development.
Synthesis Methods
The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves the reaction of 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine and is followed by purification using column chromatography. The yield of this compound obtained through this method is reported to be around 70%.
properties
IUPAC Name |
N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11(23)20-21-8-7-15-14(17(21)24)9-18-16-13(10-19-22(15)16)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFWFGBGYBZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)

![5-(4-ethoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6023784.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)


![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)
